Oseltamivir-13C2,d3 Phosphate
Description
Significance of Isotopic Labeling in Advanced Chemical and Biochemical Investigations
The application of isotopic labeling has revolutionized our understanding of complex chemical and biochemical processes. fiveable.me It enables the precise tracking of atoms and molecules, providing invaluable insights into reaction mechanisms, metabolic fluxes, and the intricate pathways that govern cellular functions. wikipedia.orgfiveable.me In advanced investigations, researchers can determine the sequence of atomic rearrangements in a chemical reaction, identify the contributions of different metabolic pathways to the production of a specific metabolite, and quantify the rates of these processes. pressbooks.pubsilantes.com This level of detail is crucial for building accurate models of biological systems and for understanding the molecular basis of health and disease. frontiersin.org
Role of Deuterium (B1214612) and Carbon-13 Labeling in Molecular Research
Deuterium (²H) and Carbon-13 (¹³C) are two of the most commonly used stable isotopes in molecular research. symeres.comsynmr.in
Deuterium (²H) Labeling: The substitution of hydrogen with deuterium can lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. symeres.com This phenomenon is a powerful tool for studying reaction mechanisms. symeres.comthisisant.com In pharmaceutical research, deuterium labeling is also used to study drug metabolism and can sometimes be employed to improve a drug's pharmacokinetic properties by slowing down its metabolic breakdown. symeres.commusechem.com
Carbon-13 (¹³C) Labeling: Carbon-13 is an essential tool for tracing the carbon backbone of molecules through metabolic pathways. thisisant.com By introducing ¹³C-labeled substrates, researchers can follow how carbon atoms are incorporated into various biomolecules, providing a detailed map of cellular metabolism. silantes.comthisisant.com ¹³C is also widely used in NMR spectroscopy to determine the structure of organic molecules. thisisant.com
The dual labeling with both deuterium and carbon-13, as seen in Oseltamivir-13C2,d3 Phosphate (B84403), offers a sophisticated approach for detailed metabolic and pharmacokinetic studies.
Overview of Labeled Derivatives in Drug Discovery and Development Processes
Labeled derivatives of drug candidates are indispensable tools throughout the drug discovery and development pipeline. nih.govlibretexts.org In the early stages, they are used in screening assays to identify how lead compounds interact with their biological targets. nih.gov As a compound progresses, isotopically labeled versions are crucial for conducting detailed studies on its absorption, distribution, metabolism, and excretion (ADME). musechem.com This information is vital for understanding the drug's behavior in the body and for ensuring its safety and efficacy. musechem.com Furthermore, labeled compounds, including Oseltamivir-13C2,d3 Phosphate, often serve as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accurate quantification of the drug and its metabolites in biological samples like plasma. nih.govresearchgate.net
Oseltamivir (B103847) is an antiviral medication used for the treatment and prevention of influenza A and B. pharmaffiliates.comnih.gov It is administered as a prodrug, Oseltamivir Phosphate, which is rapidly converted in the body to its active form, oseltamivir carboxylate. nih.govwikidoc.org The isotopically labeled version, this compound, incorporates two carbon-13 atoms and three deuterium atoms. pharmaffiliates.comnih.gov
This specific labeling pattern makes it a highly valuable tool for researchers. The presence of these heavier isotopes allows for its use as an internal standard in quantitative bioanalysis, ensuring precise measurement of oseltamivir and its active metabolite in pharmacokinetic studies. nih.govsmolecule.com Such studies are essential for understanding how the drug is processed in different patient populations. wikidoc.org
Below is a table detailing the chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄¹³C₂H₂₅D₃N₂O₄·H₃O₄P |
| Molecular Weight | 415.40 g/mol |
| Exact Mass | 413.19169279 Da |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 8 |
| Data sourced from PubChem and Pharmaffiliates. pharmaffiliates.comnih.gov |
The research applications of isotopically labeled oseltamivir are primarily focused on analytical and metabolic studies.
| Research Application | Description |
| Internal Standard | Used in mass spectrometry-based bioanalytical methods to accurately quantify levels of oseltamivir and its active metabolite, oseltamivir carboxylate, in biological matrices such as plasma. nih.govresearchgate.net |
| Pharmacokinetic Studies | Enables detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) of oseltamivir in various populations, which is critical for drug development. smolecule.commedchemexpress.com |
| Metabolic Pathway Analysis | The stable isotope labels allow researchers to trace the metabolic fate of the drug, identifying and quantifying its metabolites. medchemexpress.com |
| This table summarizes the primary research uses of labeled oseltamivir compounds. |
Properties
Molecular Formula |
C₁₄¹³C₂H₂₈D₃N₂O₈P |
|---|---|
Molecular Weight |
415.4 |
Synonyms |
(3R,4R,5S)-4-Acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester-13C2,d3 Phosphate; Oseltamir-13C2,d3 Phosphate; Ro 64-0796/002-13C2,d3; Tamiflu-13C2,d3; |
Origin of Product |
United States |
Oseltamivir 13c2,d3 Phosphate: Design and Purpose in Research
Rationale for Isotopic Modification of Oseltamivir (B103847) Phosphate (B84403)
The primary reason for the isotopic modification of Oseltamivir Phosphate to create Oseltamivir-13C2,d3 Phosphate is to produce a reliable internal standard for use in quantitative bioanalysis, particularly in studies involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based assays.
The rationale for this modification is multifaceted:
Mimicking the Analyte: this compound is chemically identical to the unlabeled drug, ensuring that it behaves in the same way during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar behavior minimize variability and potential errors in the analytical process.
Preventing Metabolic Isotope Effects: The use of stable isotopes like 13C and deuterium (B1214612) (d) is preferred over radioactive isotopes in many research settings due to safety considerations. Deuteration, in particular, has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com
Ensuring Accurate Quantification: By adding a known quantity of this compound to a biological sample, researchers can accurately determine the concentration of the unlabeled Oseltamivir. The ratio of the labeled to the unlabeled compound is measured, and since the amount of the labeled standard is known, the amount of the drug can be precisely calculated. This is especially crucial in pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of a drug over time.
Structural Elucidation of this compound as a Research Probe
The precise structure of this compound is critical to its function as a research probe. While the exact positions of the isotopic labels can vary depending on the synthesis process, a common strategy for such dual-labeling is to place the isotopes in metabolically stable positions to prevent their loss during biological processes.
The molecular formula of Oseltamivir free base is C16H28N2O4. fda.gov The phosphate salt has a molecular weight of 410.4 g/mol . fda.gov The "-13C2,d3" designation indicates that two carbon atoms have been replaced with the heavier carbon-13 isotope, and three hydrogen atoms have been replaced with the heavier deuterium isotope.
The purpose of this specific labeling pattern is to create a significant mass shift between the labeled and unlabeled compounds, which is essential for their differentiation in a mass spectrometer. The selection of the labeling positions is a critical aspect of the design, aiming to avoid sites of metabolic transformation.
Distinction from Unlabeled Oseltamivir Phosphate in Analytical Contexts
The key distinction between this compound and its unlabeled counterpart lies in their molecular weight, a difference that is readily detectable by mass spectrometry. This mass difference allows the two compounds to be distinguished and measured independently, even when they are present in the same sample.
In a typical LC-MS/MS analysis, both the labeled and unlabeled compounds are ionized and then separated based on their mass-to-charge ratio (m/z). The mass spectrometer can be programmed to specifically monitor the m/z values corresponding to both Oseltamivir and this compound.
For example, the precursor ion of unlabeled Oseltamivir has an m/z of 313.1. researchgate.net The incorporation of two 13C atoms and three deuterium atoms would increase the mass of the molecule by approximately 5 atomic mass units (2 for the carbons and 3 for the deuteriums). This mass difference provides a clear and unambiguous way to differentiate the internal standard from the analyte.
The table below illustrates the key analytical differences between the two compounds.
| Feature | Unlabeled Oseltamivir Phosphate | This compound |
| Molecular Weight | 410.4 g/mol | Approximately 415.4 g/mol |
| Mass-to-Charge Ratio (m/z) of Parent Ion | Specific to the unlabeled molecule | Increased by approximately 5 amu |
| Chromatographic Retention Time | Essentially identical | Essentially identical |
| Ionization Efficiency | Essentially identical | Essentially identical |
Categorization as a Stable Isotope Labeled Active Pharmaceutical Ingredient (API)
This compound is classified as a stable isotope-labeled Active Pharmaceutical Ingredient (API). This categorization stems from the fact that it is a modified version of Oseltamivir, which is the active component in the antiviral drug Tamiflu®. fda.gov
Stable isotope-labeled compounds are chemical substances in which certain atoms in the molecule have been replaced by their stable isotopes. These labeled APIs are not intended for therapeutic use in patients but are crucial for research and development in the pharmaceutical industry. Their use is fundamental in various stages of drug development, including:
Pharmacokinetic studies: To determine how a drug is processed by the body.
Bioequivalence studies: To compare the bioavailability of a generic drug to the brand-name drug.
Metabolism studies: To identify the metabolic pathways of a drug.
The incorporation of stable heavy isotopes of elements like hydrogen and carbon into drug molecules is a common practice, primarily for their use as tracers for quantification during the drug development process. medchemexpress.com
Synthesis and Derivatization Methodologies for Oseltamivir 13c2,d3 Phosphate
Precursor Selection and Synthetic Routes for Labeled Compounds
The synthesis of Oseltamivir (B103847) and its labeled analogues often commences from commercially available and naturally occurring chiral precursors to establish the correct stereochemistry, which is critical for its biological activity. wikipedia.org
Key Precursors:
(-)-Shikimic Acid: Historically, (-)-shikimic acid, harvested from Chinese star anise or produced through recombinant E. coli, has been a primary starting material for the commercial production of Oseltamivir. wikipedia.orgnewdrugapprovals.org Its inherent chirality provides a strategic advantage in establishing the three stereocenters of the final molecule. wikipedia.org Numerous synthetic routes have been developed starting from shikimic acid, some involving potentially hazardous azide (B81097) intermediates, while others are azide-free. wikipedia.orgthieme-connect.commusechem.com
Aminoshikimic Acid (ASA): This intermediate of the ASA pathway is a valuable precursor for the chemical synthesis of Oseltamivir phosphate (B84403). oup.com
D-Mannitol: A synthesis route starting from D-mannitol has been developed, featuring the construction of an acyclic precursor that is later cyclized via an intramolecular aldol (B89426) reaction to form the core structure of Oseltamivir. acs.org
D-Xylose: This inexpensive sugar has been utilized as a chiral precursor, with the cyclohexene (B86901) core of Oseltamivir being constructed through an intramolecular Horner-Wadsworth-Emmons reaction. musechem.comgoogle.com
Synthetic strategies may involve the use of various reagents and intermediates, including organophosphine reagents and azodicarboxylate compounds. google.com Some routes also employ a palladium-catalyzed asymmetric allylic amination as a key step. google.com The choice of precursor and synthetic route can be influenced by factors such as cost, availability of starting materials, and the desire to avoid hazardous reagents like azides. musechem.comgoogle.com
Isotopic Incorporation Strategies for Carbon-13 and Deuterium (B1214612)
The introduction of stable isotopes, such as carbon-13 (¹³C) and deuterium (D), into the Oseltamivir molecule is a key step in creating Oseltamivir-13C2,d3 Phosphate. medchemexpress.comglpbio.com This labeling is essential for its use as an internal standard in quantitative analyses. tandfonline.com
Methods for ¹³C Enrichment at Specific Positions
The enrichment with two ¹³C atoms is strategically planned within the synthetic route. While the precise, detailed synthetic steps for the introduction of ¹³C at specific locations in this compound are often proprietary, the general approach involves using a starting material or reagent that is already enriched with ¹³C. For instance, a ¹³C-labeled acetyl group could be introduced during the synthesis.
Methods for D Labeling at Specific Positions
Deuterium labeling, in this case, the incorporation of three deuterium atoms (d3), is typically achieved by using a deuterated reagent during the synthesis. medchemexpress.commedchemexpress.com For this compound, the d3-label is located on the acetyl group. This can be accomplished by using deuterated acetic anhydride (B1165640) or a similar deuterated acetylating agent during the acylation step of an amino group in a synthetic intermediate. The use of deuterated reagents is a common and effective strategy for introducing deuterium into specific positions of a molecule. medchemexpress.comglpbio.com
Purification and Isolation Techniques for Labeled Oseltamivir Phosphate
After the synthesis and isotopic labeling of Oseltamivir phosphate, purification is critical to ensure the final product is of high purity and suitable for its intended use, particularly as an analytical standard.
Common purification techniques include:
Recrystallization: This is a widely used method for purifying the crude product of Oseltamivir phosphate. Solvents such as water, alcohols (methanol, ethanol), or aqueous solutions of these alcohols are effective for recrystallization. google.com The process typically involves dissolving the crude product in the chosen solvent at an elevated temperature, followed by cooling to induce crystallization, which separates the pure compound from impurities. google.com
Chromatography: Various chromatographic methods are employed for purification and analysis.
Column Chromatography: This technique is used to separate the desired compound from byproducts and unreacted starting materials. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful tool for both purifying and assessing the purity of Oseltamivir and its derivatives. mdpi.comijrr.comdaicelpharmastandards.com It can effectively separate the target compound from its impurities. researchgate.net
Solid-Phase Extraction (SPE): SPE is a sample preparation technique that can be used to isolate and concentrate Oseltamivir and its metabolites from complex matrices like surface water. tandfonline.comcabidigitallibrary.org A hydrophilic-lipophilic balanced polymer cartridge is often used for this purpose. tandfonline.com
The final isolated product is typically a white solid. mdpi.com The purity is often confirmed by HPLC, with the goal of achieving a purity level greater than 99%. google.com
Spectroscopic Characterization of the Isotopic Labeling (e.g., NMR, HRMS Confirmation of Isotope Presence)
High-Resolution Mass Spectrometry (HRMS): HRMS is a primary tool for confirming the presence and number of isotopic labels. The technique provides a highly accurate mass measurement of the molecule, which will differ from the unlabeled compound due to the heavier isotopes. For this compound, the expected molecular weight is approximately 415.40 g/mol . pharmaffiliates.compharmaffiliates.com The precise mass measurement from HRMS can confirm the incorporation of two ¹³C atoms and three deuterium atoms. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR is used to determine the structure of the molecule. In the case of a deuterated compound like this compound, the signal corresponding to the protons on the deuterated acetyl group would be absent or significantly reduced in the ¹H NMR spectrum. mdpi.comresearchgate.net
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. For this compound, the signals for the two ¹³C-labeled carbon atoms would show enhanced intensity. mdpi.comdaicelpharmastandards.com
The combination of these spectroscopic methods provides unambiguous confirmation of the successful synthesis and isotopic labeling of this compound.
Advanced Analytical Techniques Utilizing Oseltamivir 13c2,d3 Phosphate
Mass Spectrometry-Based Quantification Methodologies
Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for the quantitative analysis of drugs in biological fluids due to its high sensitivity and selectivity. The use of isotopically labeled internal standards like Oseltamivir-13C2,d3 Phosphate (B84403) is integral to the robustness of these methods.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. In the context of oseltamivir (B103847) analysis, LC-MS/MS methods have been developed for the simultaneous quantification of the prodrug and its active metabolite, oseltamivir carboxylate, in human plasma. nih.gov
A typical LC-MS/MS method involves the extraction of the analytes from the biological matrix, followed by chromatographic separation and detection by a mass spectrometer. The use of a stable isotope-labeled internal standard, such as Oseltamivir-13C2,d3 Phosphate, is crucial for correcting any variability during sample preparation and analysis.
This compound is an ideal internal standard for the quantification of oseltamivir in bioanalytical assays. An internal standard is a compound that is added in a known amount to samples, calibrators, and quality controls. It is used to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to those of the analyte. nih.gov This ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization, leading to more accurate and precise results. For instance, a study utilized deuterated analogs of oseltamivir and its carboxylate metabolite as internal standards in an LC-MS/MS method for their simultaneous determination in human plasma. nih.gov Specifically, oseltamivir-d5 was used as the internal standard for oseltamivir, and oseltamivir acid-C13-d3 was used for oseltamivir carboxylate. nih.gov This highlights the importance of using appropriately labeled internal standards for each analyte to ensure the highest accuracy.
The selection of multiple reaction monitoring (MRM) transitions for the analyte and the internal standard is a key aspect of method development. For oseltamivir, the transition of m/z 313.1→166.2 is often monitored, while for a deuterated internal standard like oseltamivir-d5, the transition would be m/z 318.1→171.2. nih.gov For oseltamivir carboxylate and its corresponding 13C and deuterium-labeled internal standard, the transitions might be m/z 285.1→138.1 and m/z 289.2→138.3, respectively. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Oseltamivir | 313.1 | 166.2 |
| Oseltamivir-d5 (IS) | 318.1 | 171.2 |
| Oseltamivir Carboxylate | 285.1 | 138.1 |
| Oseltamivir Carboxylate-13C,d3 (IS) | 289.2 | 138.3 |
The need to analyze a large number of samples in pharmacokinetic studies has driven the development of high-throughput LC-MS/MS methods. These methods are characterized by short run times, simple sample preparation, and robust performance. A rapid and robust LC-MS/MS method for the simultaneous quantitation of oseltamivir and its carboxylate metabolite in human plasma has been developed with a total run time of only 1.0 minute. nih.gov
The development of such high-throughput methods often involves the use of efficient sample extraction techniques like solid-phase extraction (SPE) and optimized chromatographic conditions. For example, a method was developed using a Symmetry C18 column with a mobile phase of 10 mM ammonium formate and acetonitrile (30:70, v/v) under isocratic conditions, which allowed for a short run time of 2.0 minutes. nih.gov The use of stable isotope-labeled internal standards like this compound is critical in these high-throughput assays to maintain data quality despite the rapid analysis times.
Achieving accurate and sensitive detection is paramount in bioanalytical assays. The use of a stable isotope-labeled internal standard is a primary strategy for enhancing accuracy by correcting for matrix effects and other sources of variability. Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix, can be a significant source of error in LC-MS/MS assays. Since a stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, its use can effectively compensate for these variations.
To achieve high sensitivity, method parameters such as sample extraction procedures, chromatographic conditions, and mass spectrometric settings are carefully optimized. For instance, solid-phase extraction is often employed to remove interfering substances from the plasma and concentrate the analytes, leading to improved sensitivity. The linearity of the method is established over a specific concentration range, for example, 0.5–200 ng/mL for oseltamivir and 2.0–800 ng/mL for oseltamivir carboxylate. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Chromatographic Separations Enhanced by Isotopic Standards
The quality of chromatographic separation is fundamental to the performance of any LC-MS/MS or HPLC assay. The use of isotopic standards can aid in the development and validation of robust chromatographic methods.
High-Performance Liquid Chromatography (HPLC) with UV detection is another common technique for the analysis of pharmaceuticals. While not as sensitive or selective as LC-MS/MS, HPLC-UV methods can be suitable for the analysis of bulk drug substances and pharmaceutical formulations.
In the development of HPLC methods for oseltamivir, various columns and mobile phases have been explored to achieve optimal separation. For example, a reversed-phase HPLC method was developed using a C18 column and a mobile phase consisting of a mixture of methanol and water. The method demonstrated good linearity, precision, and accuracy for the determination of oseltamivir in tablet dosage forms.
While stable isotope-labeled internal standards are not typically used in HPLC-UV methods for quantification in the same way they are in MS-based methods (as they cannot be differentiated by the UV detector), they can be valuable during method development and validation. For instance, they can be used to assess the recovery of the analyte during sample preparation and to confirm the identity of the analyte peak in complex chromatograms when analyzed by a hyphenated technique like LC-MS.
| Parameter | Condition/Result |
|---|---|
| Column | Zorbax CN (150 mm x 4.6mm; 5 microm) |
| Mobile Phase | Methanol and 0.04 M formic acid pH 3.0 (50:50, v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 226 nm |
| Internal Standard | Sotalol hydrochloride |
| Retention Time (Oseltamivir) | 3.40 min |
| Retention Time (IS) | 2.25 min |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that offers enhanced resolution, sensitivity, and speed of analysis compared to traditional HPLC. When coupled with mass spectrometry (MS), UPLC-MS/MS provides a robust platform for the bioanalysis of oseltamivir. In these applications, this compound serves as an ideal internal standard (IS). Its physical and chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass, allowing for precise and accurate quantification. acs.orgbohrium.com
UPLC methods have been developed for the simultaneous quantification of oseltamivir impurities, demonstrating high sensitivity and short run times. researchgate.net These methods are crucial for quality control in pharmaceutical manufacturing. researchgate.net For instance, a validated UPLC method was able to efficiently separate oseltamivir from its degradation products, highlighting the technique's utility in stability-indicating assays. The separation is typically achieved on a C18 column with a gradient mobile phase, often consisting of an acidified aqueous solution and an organic solvent like acetonitrile. researchgate.net
The data below, derived from published research, illustrates typical parameters for a UPLC method used in the analysis of oseltamivir.
Table 1: Example of UPLC Method Parameters for Oseltamivir Analysis
| Parameter | Condition |
| Column | Phenomenex Kinetex 2.6 µm C18 100 Å |
| Mobile Phase | 85% Potassium Hydrogen Phosphate:Methanol (80:20, v/v), pH 3.5 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 207 nm |
| Column Temperature | 30°C researchgate.net |
Validation Parameters for Analytical Methods Employing Labeled Standards
The validation of bioanalytical methods is essential to ensure their reliability and reproducibility for their intended purpose. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for method validation. researchgate.net When using stable isotope-labeled (SIL) internal standards like this compound, validation confirms that the method is suitable for quantifying the analyte in a given biological matrix. acs.org Key validation parameters include specificity, selectivity, precision, accuracy, and the limits of detection and quantification.
Specificity and Selectivity in Complex Matrices
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products. loesungsfabrik.de Selectivity, a closely related term often used in bioanalysis, refers to the method's ability to differentiate and quantify the analyte of interest from endogenous components in the biological matrix and other potential interferences. loesungsfabrik.debebac.at
In complex matrices such as human plasma or urine, endogenous substances can cause significant interference, potentially leading to inaccurate results. nih.gov The use of a SIL internal standard like this compound is a cornerstone for achieving high selectivity in LC-MS/MS assays. Because the SIL-IS is chemically identical to the analyte, it co-elutes during chromatography and experiences similar matrix effects (e.g., ion suppression or enhancement). acs.orgbohrium.com However, the mass spectrometer can easily distinguish between the analyte and the heavier labeled standard. nih.gov This allows the ratio of the analyte to the IS to be measured accurately, effectively nullifying most matrix-related interferences and ensuring that the measurement is selective for the target analyte. nih.govnih.gov
Precision and Accuracy Assessments with Labeled Analytes
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the measured value to the true or accepted value. acs.org In bioanalytical methods, using a SIL-IS like this compound is considered the gold standard for achieving high precision and accuracy. nih.gov
The SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process. nih.gov It then undergoes the same extraction, concentration, and injection steps as the unlabeled analyte. Any physical loss of the sample during these steps will affect both the analyte and the IS equally. nih.gov Similarly, any variation in instrument response during LC-MS/MS analysis will impact both compounds in the same way. bohrium.com By measuring the peak area ratio of the analyte to the internal standard, these variations are compensated for, leading to a more consistent, precise, and accurate quantification of the analyte's concentration. acs.org
The table below presents typical acceptance criteria for precision and accuracy during method validation.
Table 2: Typical Precision and Accuracy Results for a Validated Oseltamivir Assay
| Concentration Level | Precision (%RSD) | Accuracy (% Recovery) |
| Low Quality Control | < 15% | 85-115% |
| Medium Quality Control | < 15% | 85-115% |
| High Quality Control | < 15% | 85-115% |
Note: %RSD refers to the percent relative standard deviation.
Limits of Detection (LOD) and Quantification (LOQ) using Labeled Standards
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. orientjchem.org The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. orientjchem.orgsphinxsai.com
The use of this compound in highly sensitive LC-MS/MS methods allows for the establishment of very low LOD and LOQ values. The high selectivity afforded by the SIL-IS minimizes background noise and interference from the matrix, which are often the limiting factors for detection and quantification. rjpbcs.com This enhanced sensitivity is critical for pharmacokinetic studies where drug concentrations may be very low. rjpbcs.com For oseltamivir, validated methods have reported LOQ values in the low ng/mL range in human plasma. rjpbcs.com
The table below shows representative LOD and LOQ values from various analytical methods for oseltamivir.
Table 3: Example LOD and LOQ Values for Oseltamivir Determination
| Method | LOD | LOQ |
| RP-HPLC | 2.98 µg/mL sphinxsai.com | 9.98 µg/mL sphinxsai.com |
| UV-Spectrophotometry | 3.75 µg/mL researchgate.netresearchgate.net | 9.86 µg/mL researchgate.netresearchgate.net |
| LC-MS | 0.00015% (relative to 5 mg/mL) orientjchem.org | 0.0005% (relative to 5 mg/mL) orientjchem.org |
Applications in Metabolic Pathway Elucidation Studies
Tracing of Oseltamivir (B103847) and Oseltamivir Carboxylate Metabolic Pathways
The primary metabolic pathway of oseltamivir is its conversion from an inactive prodrug, oseltamivir phosphate (B84403), to its active form, oseltamivir carboxylate. nih.govnih.gov This bioactivation occurs through the hydrolysis of the ethyl ester group. researchgate.net
The use of Oseltamivir-13C2,d3 Phosphate is instrumental in unequivocally tracing this pathway. When the labeled prodrug is administered in a research setting, its journey through the body can be meticulously followed. Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), analysts can specifically monitor for the mass of the labeled parent compound and the predicted mass of its labeled metabolite. nih.govcreative-proteomics.com
The process involves:
Administration: A known dose of this compound is introduced into the biological system (e.g., in vitro cell culture, animal model, or human volunteer).
Sample Collection: Biological samples, such as blood, plasma, or urine, are collected at various time points.
Analysis: These samples are analyzed by LC-MS/MS. The instrument is programmed to detect the specific mass-to-charge ratios (m/z) of the labeled prodrug and the labeled oseltamivir carboxylate.
Pathway Confirmation: The detection of labeled oseltamivir carboxylate following the administration of the labeled prodrug provides direct and definitive evidence of the metabolic conversion. This tracing confirms that the carboxylate is the downstream product of the phosphate prodrug.
This stable isotope tracing method eliminates ambiguity, as the unique mass signature of the labeled compounds ensures that they are not mistaken for other naturally occurring substances in the body. nih.gov
Identification of Biotransformation Products Using Labeled Substrates
Isotopically labeled substrates are essential for the accurate identification of all potential biotransformation products of a new chemical entity. While the conversion to oseltamivir carboxylate is the main metabolic event, the use of a labeled substrate like this compound is crucial for exhaustively searching for any minor or novel metabolites.
The principle relies on the "isotope pattern" or "mass shift." Any metabolite formed from the labeled parent drug will retain some or all of the stable isotopes, and therefore will also have a unique mass signature. When analyzing biological samples, researchers can search for pairs of peaks in the mass spectrum that are separated by the specific mass difference imparted by the label. This allows for the rapid identification of drug-related material.
For oseltamivir, studies have consistently shown that it undergoes clean and efficient conversion to oseltamivir carboxylate, which is not subject to significant further metabolism. fda.gov The application of labeled substrates in these studies serves to confirm this finding. By demonstrating the absence of other significant labeled metabolites in plasma and excreta, researchers can confidently conclude that the hydrolysis to oseltamivir carboxylate is the principal biotransformation pathway.
Kinetic Studies of Prodrug Conversion to Active Metabolite
Understanding the rate and extent of the conversion of a prodrug to its active metabolite is fundamental to characterizing its pharmacokinetic (PK) profile. Stable isotope-labeled compounds are widely used as internal standards in bioanalytical methods to ensure the highest level of accuracy and precision. nih.govtandfonline.com
In pharmacokinetic studies of oseltamivir, a labeled analog such as this compound or its corresponding carboxylate metabolite is added to patient plasma samples during the analysis process. Because the internal standard behaves almost identically to the non-labeled analyte during sample extraction and ionization in the mass spectrometer, it can correct for any variability in the procedure. This allows for highly accurate quantification of both oseltamivir (prodrug) and oseltamivir carboxylate (active metabolite) concentrations over time. nih.gov
This precise data allows for the calculation of key pharmacokinetic parameters that describe the prodrug conversion:
Time to Peak Concentration (Tmax): Oseltamivir carboxylate is detectable in plasma within 30 minutes, with peak concentrations reached in 3 to 4 hours. nih.govnih.gov
Peak Plasma Concentration (Cmax): The maximum concentration achieved by the active metabolite.
Area Under the Curve (AUC): A measure of total drug exposure over time.
Elimination Half-Life (t1/2): The active metabolite has an elimination half-life of 6 to 10 hours. nih.gov
The predictable, dose-linear pharmacokinetics of oseltamivir have been confirmed through these robust analytical methods. nih.govnih.gov
| Pharmacokinetic Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active Metabolite) |
|---|---|---|
| Bioavailability (as Carboxylate) | ~80% of oral dose nih.gov | |
| Time to Peak (Tmax) | - | 3–4 hours nih.gov |
| Elimination Half-life (t1/2) | 1–3 hours fda.gov | 6–10 hours nih.gov |
| Plasma Protein Binding | 42% fda.gov | Low (~3%) |
Investigation of Enzymatic Systems Responsible for Oseltamivir Metabolism
The primary enzymes responsible for converting oseltamivir phosphate to oseltamivir carboxylate are carboxylesterases, with human carboxylesterase 1 (CES1) playing the major role. nih.govfda.gov These enzymes are located predominantly in the liver. nih.gov Studies have also confirmed that cytochrome P450 (CYP) enzymes are not involved in oseltamivir's metabolism. fda.gov
The role of specific enzymes can be definitively investigated using in vitro assays with labeled substrates. These experiments typically involve:
Incubating this compound with a source of enzymes, such as human liver microsomes, S9 fractions, or purified recombinant CES1. nih.gov
Stopping the reaction at various time points.
Quantifying the amount of labeled oseltamivir carboxylate produced using LC-MS/MS.
By measuring the rate of formation of the labeled metabolite, researchers can calculate the enzyme's catalytic efficiency (e.g., Vmax and Km). This approach allows for a precise understanding of which enzymes are responsible for the bioactivation. Furthermore, this method can be used to study the impact of genetic polymorphisms in the CES1 gene, which can lead to inter-individual variability in how effectively patients activate the prodrug. nih.govnih.gov
Exploration of Metabolite Excretion Pathways Using Isotopic Tracers
Determining how a drug and its metabolites are eliminated from the body is a critical step in drug development. Isotopic tracers are the gold standard for mass balance studies, which aim to account for 100% of an administered dose. fda.gov
In a typical mass balance study for oseltamivir, a single dose of isotopically labeled (often with ¹⁴C for radioactivity detection, or stable isotopes for MS detection) oseltamivir phosphate would be administered to human subjects. All urine and feces are then collected for an extended period until the label is no longer detectable.
The total amount of the isotope recovered in urine and feces is measured, providing a complete picture of the routes of excretion. For oseltamivir, such studies would confirm that:
The absorbed drug is primarily eliminated via the kidneys. nih.gov
More than 90% of the drug is eliminated as oseltamivir carboxylate. fda.gov
A small amount of the oral dose (<20%) is eliminated in the feces. nih.gov
The active metabolite, oseltamivir carboxylate, is excreted largely unchanged, indicating it does not undergo further significant metabolism before elimination. researchgate.net
This use of isotopic tracers provides unambiguous, quantitative data on excretion pathways, which is essential for understanding drug clearance and for informing dosing recommendations in special populations, such as patients with renal impairment. researchgate.net
Methodological Contributions to Pharmacokinetic Research
Design of Pharmacokinetic Studies Utilizing Stable Isotope Labeled Compounds
The design of pharmacokinetic studies is greatly enhanced by the availability of stable isotope-labeled compounds like Oseltamivir-13C2,d3 Phosphate (B84403). These labeled molecules are instrumental in conducting "gold standard" absolute bioavailability studies, which are designed to eliminate intra-subject variability and provide a more accurate assessment of a drug's absorption characteristics. nih.govnih.gov
In a typical design, a single oral dose of the unlabeled drug is administered concurrently with a precisely known intravenous dose of the stable isotope-labeled version (e.g., Oseltamivir-13C2,d3 Phosphate). By simultaneously measuring the plasma concentrations of both the labeled and unlabeled drug and its active metabolite, oseltamivir (B103847) carboxylate, researchers can accurately determine the fraction of the orally administered drug that reaches systemic circulation. This approach is superior to traditional crossover designs as it negates the impact of physiological fluctuations over time. nih.gov
Furthermore, the use of stable isotopes can reduce the number of subjects required for a study, making clinical trials more efficient and cost-effective. nih.gov This methodological advantage is particularly valuable in studies involving special populations where recruitment can be challenging. nih.gov
Quantitative Determination of this compound and its Labeled Metabolites in Research Models
The cornerstone of pharmacokinetic analysis is the accurate quantification of the drug and its metabolites in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant bioanalytical technique for this purpose, and the use of stable isotope-labeled internal standards, such as this compound, is crucial for achieving high precision and accuracy. nih.govnih.gov
In these analytical methods, a known quantity of the labeled compound is added to the biological sample (e.g., plasma) during the sample preparation process. nih.gov This internal standard co-elutes with the unlabeled analyte during chromatographic separation and is distinguished by the mass spectrometer based on its higher mass. By calculating the ratio of the analyte's signal to the internal standard's signal, any variability introduced during sample extraction, handling, or instrument analysis can be effectively normalized. nih.gov
Numerous validated LC-MS/MS methods have been developed for the simultaneous quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma. nih.govwisdomlib.orgresearchgate.netnih.gov These methods typically involve a sample clean-up step, such as solid-phase extraction or protein precipitation, followed by chromatographic separation and mass spectrometric detection. nih.govnih.gov The use of deuterated or ¹³C-labeled internal standards is a common feature of these robust assays. nih.govnih.gov
Below is an interactive data table summarizing key parameters from a representative LC-MS/MS method for the quantification of oseltamivir and oseltamivir carboxylate.
| Parameter | Oseltamivir | Oseltamivir Carboxylate |
| Linearity Range | 0.5–200 ng/mL | 2.0–800 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2.0 ng/mL |
| Mean Extraction Recovery | 94.4% | 92.7% |
| Precision (%CV) | <10% | <10% |
| Accuracy | 97-105% | 97-105% |
| Internal Standard | Oseltamivir-d5 | Oseltamivir carboxylate-C13-d3 |
| Data compiled from a study on the simultaneous quantification of oseltamivir and its metabolite in human plasma. nih.gov |
Assessment of Bioavailability and Systemic Exposure using Labeled Tracers (Methodological Aspects)
The absolute bioavailability of oseltamivir's active metabolite, oseltamivir carboxylate, has been determined to be approximately 79% following oral administration of the prodrug, oseltamivir phosphate. fda.govnih.gov Methodologically, such determinations are most accurately performed using a stable isotope tracer approach. nih.govnih.gov
The procedure involves the simultaneous administration of an oral dose of the unlabeled drug and an intravenous infusion of the labeled drug (e.g., this compound). Serial blood samples are then collected over a defined period, and the plasma concentrations of both the labeled and unlabeled forms of the drug and its active metabolite are measured using a validated LC-MS/MS method. fda.gov
The absolute bioavailability (F) is calculated as the ratio of the dose-normalized area under the plasma concentration-time curve (AUC) for the oral administration to the AUC for the intravenous administration. The use of a labeled tracer allows for this calculation to be made within the same subject at the same time, thereby eliminating the confounding effects of inter-occasion pharmacokinetic variability. nih.gov This methodology provides a precise and reliable measure of the fraction of the drug that is absorbed and becomes systemically available to exert its therapeutic effect. nih.gov
Studies of Distribution Kinetics in Various Research Matrices (e.g., plasma, tissues)
Understanding the distribution of a drug and its active metabolites into various tissues is fundamental to assessing its efficacy and potential for off-target effects. While direct tissue distribution studies in humans are limited, preclinical models and physiologically-based pharmacokinetic (PBPK) modeling provide valuable insights. nih.gov
A PBPK model for oseltamivir and oseltamivir carboxylate has been developed for rats and humans, integrating in vitro and in vivo data to simulate the drug's distribution into nine tissue compartments, including the lung, kidney, muscle, brain, liver, and spleen. nih.gov Although these studies may not have used this compound specifically, the data generated are representative of what would be obtained in distribution studies using a labeled compound. The use of a labeled tracer would allow for the differentiation of the administered drug from any endogenous compounds and provide a clear picture of its tissue penetration.
The following table presents simulated steady-state tissue concentrations of oseltamivir carboxylate in a rat model, illustrating the type of data obtained from such distribution studies.
| Tissue | Simulated Concentration (ng/g or ng/mL) |
| Plasma | 1500 |
| Lung | 1200 |
| Kidney | 4500 |
| Muscle | 600 |
| Brain | 15 |
| Liver | 900 |
| Spleen | 750 |
| Simulated data from a PBPK model of oseltamivir and its carboxylate metabolite in rats. nih.gov |
These data demonstrate the differential distribution of the active metabolite into various tissues, with the highest concentrations observed in the kidney, the primary organ of elimination. nih.gov The low concentration in the brain suggests limited penetration across the blood-brain barrier. nih.gov
Investigation of Drug-Drug Interactions at a Mechanistic Level using Labeled Probes
Stable isotope-labeled compounds like this compound are invaluable tools for investigating the mechanisms of drug-drug interactions (DDIs). These interactions can occur at the level of drug-metabolizing enzymes or drug transporters. researchgate.net
For example, in vitro studies using cell lines that overexpress specific drug transporters can elucidate whether a drug is a substrate or an inhibitor of that transporter. In such an assay, the labeled drug (e.g., this compound) can be used as a "probe" to measure its transport across a cell monolayer. The rate of transport can then be measured in the presence and absence of a potential interacting drug to determine if there is any inhibition or enhancement of transport. researchgate.net
This mechanistic approach allows for a precise understanding of how co-administered drugs might affect the pharmacokinetics of oseltamivir. For instance, it has been shown that the active metabolite, oseltamivir carboxylate, is a substrate for the human renal organic anionic transporter 1 (hOAT1). researchgate.net The co-administration of probenecid, a known inhibitor of this transporter, resulted in a 2.5-fold increase in the systemic exposure of oseltamivir carboxylate. researchgate.net The use of a labeled probe in in vitro systems can confirm such interactions and help predict their clinical significance.
Role As a Reference Standard in Quality Control and Research
Development and Validation of Reference Standards
The development of a stable isotope-labeled reference standard like Oseltamivir-13C2,d3 Phosphate (B84403) is a meticulous process involving chemical synthesis and rigorous validation to ensure its suitability for analytical use.
Synthesis and Labeling: The process begins with the chemical synthesis of the Oseltamivir (B103847) molecule, incorporating the stable isotopes at specific, non-exchangeable positions. acanthusresearch.com The selection of labeling sites is critical; they must be stable and not prone to exchange with protons from solvents or the sample matrix. acanthusresearch.comhilarispublisher.com The dual labeling with both ¹³C and deuterium (B1214612) provides a significant mass shift from the unlabeled analyte, which is crucial for preventing spectral overlap in mass spectrometry analysis. acanthusresearch.com
Purification and Characterization: Following synthesis, the compound undergoes extensive purification to remove any unlabeled species and other impurities. The final product must be well-characterized to confirm its chemical identity, purity, and isotopic enrichment. thermofisher.com Techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess chemical purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the molecular weight, the position of the labels, and the degree of isotopic enrichment.
Validation Criteria: A reference standard must meet stringent validation criteria before it can be used in regulated analytical methods. These criteria ensure the accuracy and reliability of the standard.
| Validation Parameter | Description | Typical Requirement |
| Chemical Purity | The percentage of the desired chemical compound, free from other substances. | >95-99% (depending on application) |
| Isotopic Enrichment | The percentage of molecules that contain the stable isotope labels. | Typically >98% |
| Identity Confirmation | Verification of the chemical structure and position of isotopic labels. | Confirmed by MS, NMR, etc. |
| Stability | The ability of the standard to remain unchanged over time under specified storage conditions. | Assessed through long-term and accelerated stability studies. |
The validation process ensures that the reference standard is reliable and can produce accurate and reproducible results in quantitative analyses. thermofisher.comnih.gov
Application in Purity Assessment of Oseltamivir and Related Substances
Oseltamivir-13C2,d3 Phosphate is invaluable for the purity assessment of Oseltamivir active pharmaceutical ingredients (APIs) and finished drug products. pharmaffiliates.com It is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are highly sensitive and specific for quantifying trace-level impurities. acanthusresearch.comscispace.com
The use of a SIL internal standard is the preferred approach to compensate for variations during sample analysis. thermofisher.comukisotope.com Because this compound has the same physicochemical properties as the unlabeled Oseltamivir, it behaves identically during sample extraction, cleanup, and chromatographic separation. amazonaws.comnih.gov However, due to its different mass, it can be detected as a separate entity by the mass spectrometer.
By adding a precise amount of this compound to every sample, standard, and quality control sample, analysts can correct for:
Matrix Effects: Variations in the sample matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate results. The SIL standard experiences the same matrix effects as the analyte, allowing for accurate normalization. thermofisher.com
Extraction Efficiency: The recovery of the analyte during sample preparation can vary between samples. The SIL standard corrects for this variability, as it is recovered at the same rate as the analyte. nih.gov
Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume, can be accounted for by using the ratio of the analyte response to the internal standard response. scispace.com
This approach significantly improves the accuracy, precision, and robustness of analytical methods for determining the purity of Oseltamivir and quantifying its related substances and potential degradation products. journaljpri.comnih.gov
Use in Method Transfer and Inter-laboratory Comparisons
When an analytical method is transferred from one laboratory to another, or even between different instruments within the same lab, discrepancies in results can arise. The use of this compound as an internal standard is crucial for minimizing this variability and ensuring the successful transfer of methods. thermofisher.com
By providing a constant reference point, the SIL standard helps to normalize for differences in instrumentation, reagents, and environmental conditions between laboratories. nih.gov This is particularly important for inter-laboratory comparison studies, also known as round-robin tests, which are conducted to assess the proficiency of different laboratories in performing a specific analysis. researchgate.net
In such studies, participating laboratories receive identical samples containing the analyte (Oseltamivir) and are instructed to use the provided this compound internal standard. The results are then compared. The use of the common internal standard allows for a more accurate assessment of each laboratory's performance by correcting for systemic variations. researchgate.net This ensures that data generated across different sites are comparable and reliable.
Support for Regulatory Science and Analytical Method Harmonization
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (EP) require robust and validated analytical methods for the quality control of pharmaceutical products. sigmaaldrich.comfda.govmedpath.com High-purity, well-characterized reference standards are the cornerstone of these methods.
This compound, as a certified reference material, supports regulatory science by enabling the development of harmonized analytical methods. sigmaaldrich.com Method harmonization aims to create standardized procedures that can be used across the pharmaceutical industry to ensure consistent product quality, regardless of the manufacturer.
The availability of a universally accepted, high-quality reference standard like this compound facilitates:
Development of Pharmacopeial Monographs: It can be used to establish the official analytical procedures detailed in pharmacopeias (e.g., USP, EP) for Oseltamivir Phosphate. sigmaaldrich.com
Validation of Analytical Methods: Pharmaceutical companies can use the standard to validate their in-house quality control methods according to ICH guidelines, demonstrating the accuracy, precision, and reliability of their tests to regulatory authorities. journaljpri.comnih.gov
Cross-Validation of Different Methods: It allows for the comparison and validation of different analytical techniques (e.g., HPLC-UV, LC-MS/MS) for the analysis of Oseltamivir. nih.govekb.eg
By serving as an anchor for analytical measurements, this compound plays a vital role in ensuring that all manufacturers adhere to the same high standards of quality and that the Oseltamivir products reaching the market are consistently pure and effective.
Future Directions and Emerging Research Avenues
Advancements in Isotopic Labeling Technologies for Complex Molecules
The synthesis of complex, isotopically labeled molecules like oseltamivir (B103847) is continually evolving. Historically, the introduction of isotopes occurred early in the synthetic route using labeled building blocks. However, recent breakthroughs are focused on more efficient and versatile methods.
Catalytic Methods: Novel catalytic systems, often employing metals like iridium and ruthenium, have revolutionized hydrogen isotope exchange (HIE) reactions. musechem.com These methods offer high selectivity, allowing deuterium (B1214612) to be placed at specific, typically unreactive, C-H bonds with high efficiency. Such precision is critical for creating labeled standards like Oseltamivir-13C2,d3 Phosphate (B84403), where the position of the labels is crucial for its use in metabolic and pharmacokinetic studies. symeres.com
Below is a table summarizing key advancements in isotopic labeling.
| Technology | Description | Relevance for Oseltamivir-13C2,d3 Phosphate |
| Late-Stage Functionalization (LSF) | Introduction of isotopes at the final stages of synthesis. musechem.com | Enables more efficient and cost-effective production of labeled oseltamivir and its analogs. |
| Hydrogen Isotope Exchange (HIE) | Catalytic replacement of hydrogen atoms with deuterium (²H) or tritium (B154650) (³H). musechem.com | Allows for precise placement of deuterium labels to study metabolic stability and kinetic isotope effects. |
| Biocatalytic Labeling | Use of enzymes to incorporate isotopes into complex molecules. researchgate.net | Offers a green chemistry approach for creating specifically labeled natural products and pharmaceuticals. |
Integration of Labeled Oseltamivir Phosphate in Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems. Isotopically labeled compounds are indispensable tools in this field, particularly in metabolomics and proteomics, for tracing the flow of molecules through metabolic networks. moravek.com
Metabolomics: this compound can be used as a tracer in metabolomics studies to map the metabolic fate of oseltamivir and its active carboxylate form. medchemexpress.comnih.gov By tracking the ¹³C and deuterium labels using mass spectrometry, researchers can identify novel metabolites and quantify their formation in various cell types or tissues. metsol.com This provides a detailed picture of how the drug is processed and how it might influence endogenous metabolic pathways, offering insights beyond simple pharmacokinetic profiling. nih.gov
Quantitative Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a common technique in proteomics. While not a direct application of labeled oseltamivir, the principles are relevant. Labeled drugs can be used in chemoproteomics to identify protein targets. By observing which proteins interact with labeled oseltamivir, researchers can uncover both on-target and potential off-target interactions within the host cell proteome, helping to elucidate the drug's broader biological effects. biosyn.com
Development of Novel Analytical Platforms for Labeled Compound Analysis
The ability to detect and quantify isotopically labeled compounds with high sensitivity and specificity is paramount. nih.gov Continuous innovation in analytical instrumentation is expanding the research possibilities for molecules like this compound.
High-Resolution Mass Spectrometry (HRMS): The coupling of liquid chromatography with HRMS instruments, such as Orbitrap or quadrupole time-of-flight (Q-TOF) analyzers, is a cornerstone of modern pharmaceutical analysis. pharmafocusamerica.comnih.gov These technologies provide exceptional mass accuracy, allowing for the confident identification of the labeled drug and its metabolites in complex biological matrices like plasma or urine. nih.gov The distinct mass shift provided by the ¹³C and deuterium labels in this compound makes it an ideal internal standard for precise quantification in pharmacokinetic studies, correcting for variations in sample preparation and instrument response. pharmafocusamerica.com
Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for analyzing isotopically labeled compounds. amerigoscientific.commoravek.com While mass spectrometry detects mass shifts, NMR is sensitive to the nuclear spin of isotopes like ¹³C. youtube.com Advanced NMR techniques can provide detailed structural information on drug-protein interactions and characterize the exact location of the isotopic labels within the molecule. symeres.comnih.gov This is crucial for quality control of the labeled standard and for mechanistic studies where the position of the label is important. moravek.com
The table below outlines key analytical platforms.
| Analytical Platform | Principle of Detection | Application for Labeled Oseltamivir |
| LC-HRMS (e.g., Q-TOF, Orbitrap) | Measures mass-to-charge ratio with high accuracy and resolution. nih.gov | Precise quantification of oseltamivir and its metabolites in biological samples; used as an internal standard. alfa-chemistry.compharmafocusamerica.com |
| Tandem Mass Spectrometry (MS/MS) | Fragments molecules to produce a unique "fingerprint" for identification. pharmafocusamerica.com | Confirms the identity of metabolites by analyzing fragmentation patterns of the labeled compound. |
| Nuclear Magnetic Resonance (NMR) | Detects the nuclear spin properties of isotopes like ¹³C and ¹H. amerigoscientific.com | Verifies the specific location of isotopic labels within the molecule and studies drug-target interactions. symeres.comlabome.com |
Potential for this compound in Mechanistic Toxicology Studies
Mechanistic toxicology seeks to understand how a substance produces a toxic effect at a molecular level, distinct from simply identifying adverse effects. Isotopically labeled compounds are critical for these investigations. nih.gov
By using this compound, researchers can trace the drug's metabolic pathways in preclinical models with high precision. acs.org This allows for the unambiguous identification and quantification of all drug-related material, which is essential for understanding metabolic activation—the process by which a parent drug is converted into a reactive metabolite. acs.orgnih.gov While oseltamivir is generally considered to have a well-understood metabolic profile, the use of a stable isotope-labeled tracer can confirm these pathways and potentially uncover minor, previously undetected metabolic routes in different biological systems or under specific conditions of co-administered drugs. acs.org This information is valuable for building a comprehensive understanding of the compound's disposition.
Expanding the Utility of Labeled Antivirals in Preclinical Drug Development Models
The use of labeled antivirals is crucial throughout the preclinical drug development process, from initial discovery to the support of clinical trials. researchgate.netoup.com this compound serves as a powerful tool in various preclinical models to refine our understanding of antiviral efficacy.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Accurate measurement of drug concentration in biological fluids is the foundation of PK/PD modeling, which links drug exposure to its therapeutic effect. alfa-chemistry.com this compound is an ideal internal standard for the bioanalytical methods used in these studies, ensuring the generation of high-quality data. nih.gov This allows for a more precise characterization of the exposure-response relationship, which is critical for optimizing dosing regimens in future antiviral development. plos.org
Viral Kinetics Studies: In preclinical infection models, labeled oseltamivir can help researchers study the drug's impact on viral dynamics. frontiersin.org By accurately measuring drug concentrations in plasma and at the site of infection, and correlating these with changes in viral load over time, a clearer picture of the drug's antiviral activity can be established. medrxiv.orgresearchgate.net This can provide insights into how quickly the drug acts and the concentration required to suppress viral replication effectively, information that is vital for developing the next generation of antiviral agents. nih.govmdpi.com
Q & A
Q. How is Oseltamivir-13C<sup>2</sup>,d3 Phosphate synthesized and purified for use as an isotopic internal standard in pharmacokinetic studies?
Methodological Answer: The synthesis involves isotopic labeling during key reaction steps. For example, deuterium (d3) and carbon-13 (<sup>13</sup>C) are introduced via precursor molecules in multi-step organic syntheses. A validated approach includes using D-ribose as a cost-effective starting material, followed by stereoselective transformations to ensure chiral purity . Purification typically employs reverse-phase HPLC with mobile phases like water-methanol-acetonitrile mixtures (e.g., 60:30:10 v/v) to achieve ≥98% purity, as per pharmacopeial standards . Final characterization uses <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry to confirm isotopic enrichment and structural integrity .
Q. What chromatographic methods are recommended for quantifying Oseltamivir-13C<sup>2</sup>,d3 Phosphate in biological matrices?
Methodological Answer: Gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred. For GC, derivatization with trimethylsilyl reagents enhances volatility, while LC-MS/MS employs hydrophilic interaction liquid chromatography (HILIC) columns to separate the polar compound from matrix interferences. Calibration curves are constructed using blank plasma spiked with 0.1–100 ng/mL of the labeled standard. Critical parameters include column temperature (30–40°C for GC; 25°C for LC) and ion transitions (e.g., m/z 410 → 285 for MS/MS) .
Q. How do solubility properties influence the formulation of Oseltamivir-13C<sup>2</sup>,d3 Phosphate in preclinical studies?
Methodological Answer: Solubility varies significantly with solvent polarity. The compound is freely soluble in water (>500 mg/mL) and methanol, sparingly soluble in dimethylformamide, and practically insoluble in acetonitrile or dichloromethane . For injectable formulations, aqueous solutions at pH 3.5–4.5 stabilize the phosphate salt, avoiding precipitation. In oral suspensions, solubilizers like propylene glycol (10–20% v/v) are added to enhance bioavailability. Stability studies should monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in polymorphic form identification between synthetic batches of Oseltamivir-13C<sup>2</sup>,d3 Phosphate?
Methodological Answer: Polymorphs (e.g., crystalline Form C vs. amorphous forms) are distinguished using X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS). For Form C, characteristic XRD peaks at 2θ = 8.5°, 12.3°, and 17.4° confirm crystallinity, while amorphous forms lack sharp peaks. DSC thermograms show a melting endotherm at 185–190°C for crystalline material. Discrepancies arise from solvent evaporation rates during synthesis; slow crystallization from water at pH 4.0 ensures Form C dominance .
Q. What green chemistry metrics are critical when optimizing the synthesis of isotopically labeled Oseltamivir derivatives?
Methodological Answer: Key metrics include atom economy (AE), reaction mass efficiency (RME), and E-factor (kg waste/kg product). For example, a synthesis plan using D-ribose as a starting material achieves AE >60% by minimizing protective groups. Solvent recovery (e.g., dichloromethane) reduces E-factor from 120 to <50. Lifecycle assessment (LCA) tools evaluate cumulative energy demand, with improvements like catalytic asymmetric steps reducing steps from 12 to 8 .
Q. What strategies mitigate isotopic dilution effects in pharmacokinetic studies using Oseltamivir-13C<sup>2</sup>,d3 Phosphate as an internal standard?
Methodological Answer: Isotopic dilution occurs due to metabolic exchange or matrix interference. To minimize this:
- Use stable isotope labeling at non-labile positions (e.g., <sup>13</sup>C in the cyclohexene ring).
- Validate assays with isotopically matched matrix blanks to correct for background signals.
- Apply high-resolution MS (HRMS) to resolve <sup>13</sup>C/<sup>12</sup>C and <sup>2</sup>H/<sup>1</sup>H ratios with precision <0.1% RSD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
